molecular formula C8H8N2O2 B3152113 4-Methoxybenzo[d]oxazol-2-amine CAS No. 727415-76-1

4-Methoxybenzo[d]oxazol-2-amine

Cat. No.: B3152113
CAS No.: 727415-76-1
M. Wt: 164.16 g/mol
InChI Key: JMHARQKWMWYBLX-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]oxazol-2-amine is a chemical compound belonging to the oxazole family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound features a five-membered ring structure with an oxygen and nitrogen atom at positions 1 and 3, respectively, and a methoxy group at the 4-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]oxazol-2-amine typically involves the condensation of 4-methoxybenzaldehyde with 2-aminophenol under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Oxazoline derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

4-Methoxybenzo[d]oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Methoxybenzo[d]oxazol-2-amine can be compared with other oxazole derivatives such as:

    Benzoxazole: Lacks the methoxy group, leading to different biological activities.

    Isoxazole: Has the oxygen and nitrogen atoms at different positions, resulting in distinct chemical properties.

    Thiazole: Contains a sulfur atom instead of oxygen, which alters its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHARQKWMWYBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 10 g (66 mmol) 2-amino-benzooxazol-4-ol in 100 ml tetrahydrofuran at room temperature was added portionwise 3.49 g (79.9 mmol) sodium hydride (55% dispersion in oil), and the mixture was then stirred for 1 h at 50° C. A solution of 14.5 ml (233 mmol) iodomethane in 500 ml tetrahydrofuran was then added dropwise over 3 h, while the reaction mixture was maintained at 50° C. The mixture was then poured onto water and extracted three times with ethyl acetate. The combined organic phases were washed with saturated brine, dried over sodium sulfate, and concentrated in vacuo. Flash chromatography (dichloromethane then 2/98 methanol/dichloromethane) afforded 7.5 g (69%) 4-methoxy-benzooxazol-2-yl-amine as a brown crystalline solid. EI-MS m/e (%): 164 (M+, 100), 149 ([M−CH3]+, 23), 135 (46).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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